molecular formula C9H15ClN6O B1527810 2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol CAS No. 1220016-94-3

2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol

Cat. No. B1527810
M. Wt: 258.71 g/mol
InChI Key: FATTULMSCULBKH-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol” is a complex organic molecule that contains several functional groups, including an amino group, a triazine ring, a piperazine ring, and an ethanol group. The presence of these functional groups suggests that this compound may have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazine ring, a six-membered ring with three nitrogen atoms, is a key structural feature. Attached to this ring is a piperazine ring, another six-membered ring, but with two nitrogen atoms. The presence of these rings may influence the compound’s chemical reactivity and physical properties .


Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific reactions that “2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol” can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Future Directions

The future research directions for this compound could be vast, given the wide range of applications of triazine derivatives. These could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN6O/c10-7-12-8(11)14-9(13-7)16-3-1-15(2-4-16)5-6-17/h17H,1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATTULMSCULBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189443
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol

CAS RN

1220016-94-3
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
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2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol
Reactant of Route 6
2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol

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